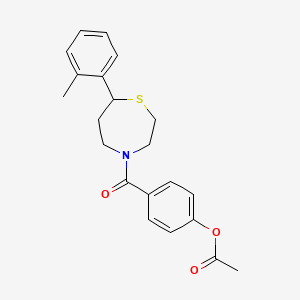

4-(7-(o-Tolyl)-1,4-thiazepane-4-carbonyl)phenyl acetate

Description

4-(7-(o-Tolyl)-1,4-thiazepane-4-carbonyl)phenyl acetate is a structurally complex ester derivative combining a phenyl acetate backbone with a 1,4-thiazepane ring system substituted at the 7-position with an o-tolyl group. The 1,4-thiazepane moiety introduces a seven-membered heterocyclic ring containing sulfur and nitrogen, which may confer unique physicochemical and biological properties compared to simpler phenyl acetate derivatives. The carbonyl group bridging the thiazepane and phenyl acetate moieties likely enhances molecular rigidity and influences interactions with biological targets or solvents.

Properties

IUPAC Name |

[4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-15-5-3-4-6-19(15)20-11-12-22(13-14-26-20)21(24)17-7-9-18(10-8-17)25-16(2)23/h3-10,20H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDOUPVUNVHBMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=C(C=C3)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-(o-Tolyl)-1,4-thiazepane-4-carbonyl)phenyl acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel complexes, and may involve steps like nucleophilic substitution, esterification, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(7-(o-Tolyl)-1,4-thiazepane-4-carbonyl)phenyl acetate can undergo various chemical reactions, including:

Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl acetate derivatives

Scientific Research Applications

4-(7-(o-Tolyl)-1,4-thiazepane-4-carbonyl)phenyl acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of 4-(7-(o-Tolyl)-1,4-thiazepane-4-carbonyl)phenyl acetate involves its interaction with molecular targets in biological systems. This can include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazepane ring and phenyl acetate group are crucial for its activity, as they facilitate binding to the target sites .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s complexity distinguishes it from simpler phenyl acetate derivatives. Key comparisons include:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| 4-(7-(o-Tolyl)-1,4-thiazepane-4-carbonyl)phenyl acetate | Not Available | Not Provided | Estimated >300 | Phenyl ester, 1,4-thiazepane, o-Tolyl, Carbonyl | Research (potential pharmaceuticals) |

| o-Tolyl Acetate | Not Provided | C₉H₁₀O₂ | 150.17 (similar esters) | Phenyl ester, o-Methyl substitution | Fragrances, solvents |

| p-Tolyl Acetate | 140-39-6 | C₉H₁₀O₂ | 150.17 | Phenyl ester, p-Methyl substitution | Food additives, cosmetics |

| Benzyl Acetate | 140-11-4 | C₉H₁₀O₂ | 150.17 | Benzyl ester | Perfumes, flavoring agents |

| 4-Ethylphenyl Acetate | Not Provided | C₁₀H₁₂O₂ | 164.20 | Phenyl ester, Ethyl substitution | Industrial intermediates |

Key Observations :

- Structural Complexity: The thiazepane ring and carbonyl group in the target compound introduce steric and electronic effects absent in simpler esters like o-tolyl or benzyl acetate. This may enhance binding specificity in biological systems but reduce solubility in nonpolar solvents .

- Substituent Effects: The o-tolyl group (ortho-methyl substitution) on the thiazepane ring contrasts with para-substituted analogs (e.g., p-tolyl acetate).

Physicochemical and Functional Properties

- Stability : Esters with bulky substituents (e.g., o-tolyl groups) are generally less prone to hydrolysis than unsubstituted analogs. The thiazepane ring’s rigidity could further stabilize the compound against enzymatic degradation .

- Biological Activity: Thiazepane derivatives are frequently explored in medicinal chemistry for their bioactivity (e.g., protease inhibition, receptor modulation).

Biological Activity

The compound 4-(7-(o-Tolyl)-1,4-thiazepane-4-carbonyl)phenyl acetate is a thiazepane derivative that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological evaluation, and the underlying mechanisms of action, supported by case studies and research findings.

Synthesis

The synthesis of thiazepane derivatives typically involves cyclization reactions that form the thiazepane ring. The specific compound can be synthesized through a multi-step process involving the reaction of o-tolyl isothiocyanate with appropriate amines, followed by acylation and esterification reactions.

Biological Activity

Research indicates that thiazepane derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Thiazepanes have shown efficacy against a range of bacterial strains, with some derivatives demonstrating significant inhibition of growth.

- Anticancer Properties : Certain thiazepane compounds have been reported to induce apoptosis in cancer cell lines, suggesting potential as anticancer agents.

- Acetylcholinesterase Inhibition : Similar to other compounds containing a thiazole or thiazepane moiety, this compound may inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Acetylcholinesterase | Potential AChE inhibition |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several thiazepane derivatives, including the target compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

- Anticancer Activity : In vitro studies on human breast cancer cell lines revealed that the compound induced apoptosis at concentrations above 20 µM. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways.

- Neuroprotective Effects : In a model simulating Alzheimer's disease, the compound demonstrated a reduction in AChE activity by approximately 60% at a concentration of 5 µM, indicating its potential as a therapeutic agent for cognitive decline.

The biological activities of thiazepane derivatives can be attributed to their ability to interact with various biological targets:

- AChE Inhibition : The binding affinity to AChE suggests that these compounds can effectively prevent the breakdown of acetylcholine, enhancing cholinergic signaling.

- Cellular Apoptosis : The induction of apoptosis may involve mitochondrial pathways and the generation of reactive oxygen species (ROS), leading to cell death in cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.